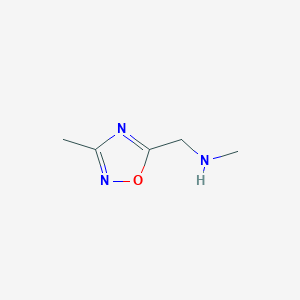

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science

Actividad Biológica

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C5H9N3O

- Molecular Weight : 127.14 g/mol

- CAS Number : 933683-06-8

- IUPAC Name : this compound

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:

- Mechanisms of Action : The precise mechanisms remain under investigation; however, initial studies suggest that these compounds may disrupt cellular machinery related to DNA replication and cell cycle progression .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antibacterial properties:

- Inhibition of Pathogens : Certain derivatives have shown effectiveness against Gram-positive multiresistant pathogens. Modifications in the side chains of these compounds can enhance their antibacterial activity .

- Comparative Studies : In comparative evaluations against known antibiotics, some oxadiazole derivatives demonstrated superior efficacy against specific bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Aplicaciones Científicas De Investigación

Biological Activities

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine exhibits a range of biological activities that make it a subject of interest in various fields:

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety possess significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their effectiveness against various bacterial strains. The incorporation of the 3-methyl-1,2,4-oxadiazol group in this compound enhances its antibacterial efficacy compared to other heterocycles .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Antitubercular Activity

Recent studies have focused on the design of oxadiazole derivatives as potential anti-tubercular agents. This compound has been evaluated for its activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations comparable to established drugs like Rifampicin and Isoniazid .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for its effects on plant growth:

Growth Regulation

Studies have indicated that low molecular weight heterocyclic compounds can stimulate vegetative growth in plants. This compound has been tested for its auxin-like effects on soybean seedlings (Glycine max), demonstrating enhanced root and shoot development when applied at specific concentrations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Patel et al., 2012 | Antibacterial | Demonstrated significant antibacterial activity against multiple strains. |

| Bondock et al., 2012 | Anticancer | Induced apoptosis in cancer cell lines; effective against various cancers. |

| Fernando et al., 2010 | Antitubercular | Compounds showed MIC values ranging from 3.9 to 7.81 μg/mL against Mtb. |

| Growth Regulation Study | Agricultural | Enhanced growth parameters in soybean seedlings compared to control groups. |

Propiedades

IUPAC Name |

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXORLLLAUZFWFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649251 |

Source

|

| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933683-06-8 |

Source

|

| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.